7-ethyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 7-ethyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 614747-56-7
VCID: VC21385801
InChI: InChI=1S/C22H21N5O2/c1-3-26-19(23)16(21(28)24-13-15-9-7-14(2)8-10-15)12-17-20(26)25-18-6-4-5-11-27(18)22(17)29/h4-12,23H,3,13H2,1-2H3,(H,24,28)
SMILES: CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2
Molecular Formula: C22H21N5O2
Molecular Weight: 387.4g/mol

7-ethyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.: 614747-56-7

Cat. No.: VC21385801

Molecular Formula: C22H21N5O2

Molecular Weight: 387.4g/mol

* For research use only. Not for human or veterinary use.

7-ethyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide - 614747-56-7

Specification

CAS No. 614747-56-7
Molecular Formula C22H21N5O2
Molecular Weight 387.4g/mol
IUPAC Name 7-ethyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C22H21N5O2/c1-3-26-19(23)16(21(28)24-13-15-9-7-14(2)8-10-15)12-17-20(26)25-18-6-4-5-11-27(18)22(17)29/h4-12,23H,3,13H2,1-2H3,(H,24,28)
Standard InChI Key CIFJDUXYOGCVGF-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2
Canonical SMILES CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2

Introduction

Molecular Formula and Weight

  • Molecular Formula: C₁₈H₁₈N₄O₂

  • Molecular Weight: Approximately 344.4 g/mol

Structural Features

The compound features several key structural elements:

  • Tricyclic Framework: The triazatricyclo structure contributes to its stability and reactivity.

  • Functional Groups:

    • Imino Group: Imparts reactivity and potential biological activity.

    • Carboxamide Group: Enhances solubility and interaction with biological targets.

Chemical Reactivity

The presence of the imino and carbonyl groups allows for various chemical reactions, including nucleophilic additions and cycloadditions. The compound's unique structure facilitates interactions with biological molecules, making it a candidate for further pharmacological studies.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:

  • Condensation Reactions: To form the imino group.

  • Cyclization Reactions: To construct the tricyclic framework.

Industrial Applications

In industrial settings, large-scale batch reactors are often utilized to optimize reaction conditions for maximum yield and selectivity.

Research Findings

Research indicates that compounds similar to 7-ethyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide have shown promise in preclinical studies for treating conditions such as cancer and infections.

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
Compound AC₁₈H₁₈N₄O₂344.4 g/molTricyclic structure with imino group
Compound BC₁₇H₁₆N₄O₂330.3 g/molSimilar triazatricyclo framework
Compound CC₁₉H₂₀N₄O₂358.4 g/molAdditional methyl groups enhance lipophilicity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator